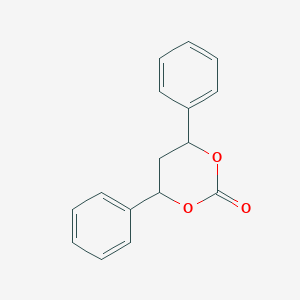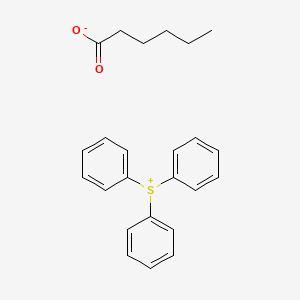
Triphenylsulfanium hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenylsulfanium hexanoate is an organosulfur compound that features a triphenylsulfanium cation paired with a hexanoate anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of triphenylsulfanium hexanoate typically involves the reaction of triphenylsulfonium salts with hexanoic acid. One common method is the reaction of triphenylsulfonium chloride with sodium hexanoate in an aqueous medium. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Triphenylsulfanium hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The hexanoate anion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Triphenylsulfide.
Substitution: Various substituted sulfonium salts.
Applications De Recherche Scientifique
Triphenylsulfanium hexanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic or photonic properties.
Mécanisme D'action
The mechanism of action of triphenylsulfanium hexanoate involves the interaction of the sulfonium cation with various molecular targets. The sulfonium group can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures. The hexanoate anion can also participate in reactions, contributing to the overall reactivity of the compound.
Comparaison Avec Des Composés Similaires
- Triphenylsulfonium triflate
- Triphenylsulfonium chloride
- Triphenylsulfonium nonaflate
Comparison: Triphenylsulfanium hexanoate is unique due to the presence of the hexanoate anion, which imparts distinct chemical properties compared to other triphenylsulfonium salts. The hexanoate anion can influence the solubility, reactivity, and overall stability of the compound, making it suitable for specific applications where other sulfonium salts may not be as effective.
Propriétés
Numéro CAS |
798556-60-2 |
|---|---|
Formule moléculaire |
C24H26O2S |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
hexanoate;triphenylsulfanium |
InChI |
InChI=1S/C18H15S.C6H12O2/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3-4-5-6(7)8/h1-15H;2-5H2,1H3,(H,7,8)/q+1;/p-1 |
Clé InChI |
QXFORXKQXOSOOB-UHFFFAOYSA-M |
SMILES canonique |
CCCCCC(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


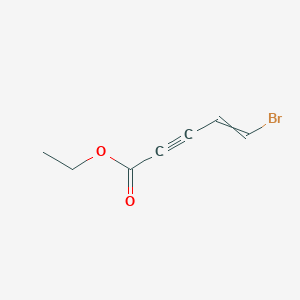
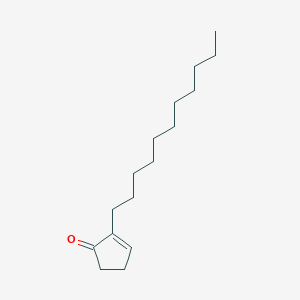
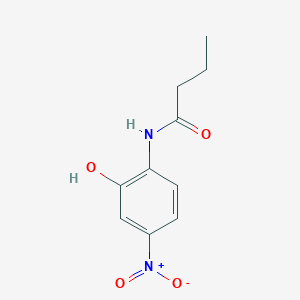
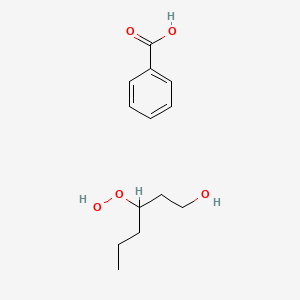
![4,4'-Bis[(hexadecyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B14221253.png)
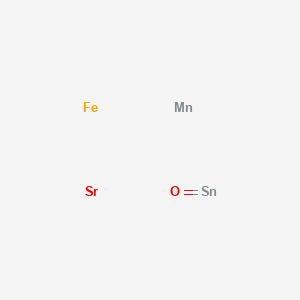
![4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole](/img/structure/B14221268.png)
![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14221283.png)
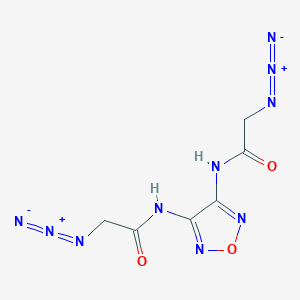
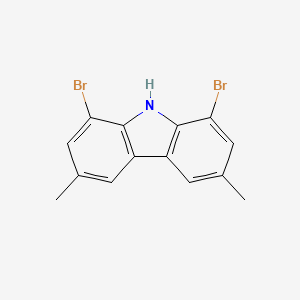

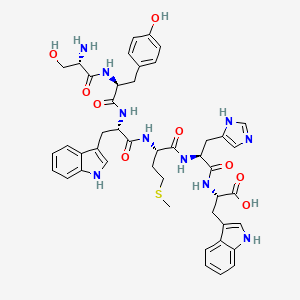
![N-[4-(1-Azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14221316.png)
